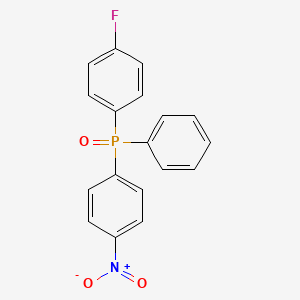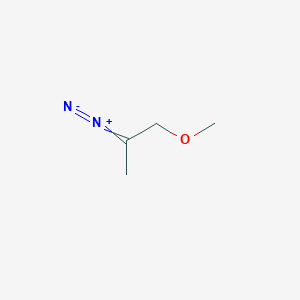
2-Diazo-1-methoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-1-methoxypropane is an organic compound characterized by the presence of a diazo group (-N2) attached to a methoxypropane backbone. This compound is part of the broader class of diazo compounds, which are known for their versatile reactivity and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diazo-1-methoxypropane typically involves the reaction of acetone hydrazone with yellow mercury (II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected via distillation . The process is efficient, yielding a high concentration of the desired diazo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and more efficient distillation setups to handle the increased volume of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Diazo-1-methoxypropane undergoes various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form diazonium salts.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodosylbenzene and other hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl halides or tosyl azide in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include diazonium salts, amines, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazo-1-methoxypropane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Diazo-1-methoxypropane involves the formation of highly reactive intermediates, such as carbenes or carbocations, upon decomposition of the diazo group. These intermediates can insert into various bonds (C-H, N-H, O-H) or participate in cycloaddition reactions, leading to the formation of new chemical structures .
Comparaison Avec Des Composés Similaires
Diazomethane: A simpler diazo compound with similar reactivity but higher toxicity and explosiveness.
Ethyl diazoacetate: Another diazo compound used in organic synthesis, known for its stability and versatility.
Uniqueness: 2-Diazo-1-methoxypropane is unique due to its specific structure, which combines the reactivity of the diazo group with the stability conferred by the methoxypropane backbone. This makes it a valuable reagent in various synthetic applications, offering a balance between reactivity and safety.
Propriétés
Numéro CAS |
104329-34-2 |
|---|---|
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
2-diazo-1-methoxypropane |
InChI |
InChI=1S/C4H8N2O/c1-4(6-5)3-7-2/h3H2,1-2H3 |
Clé InChI |
DTVBTIGDUNXNHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=[N+]=[N-])COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


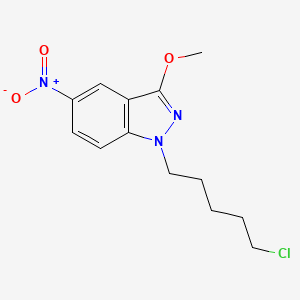
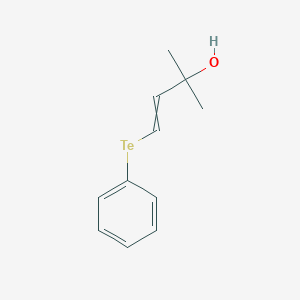
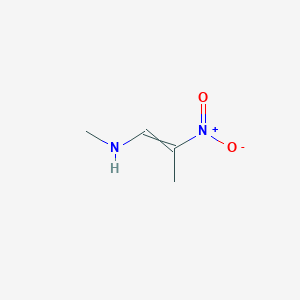
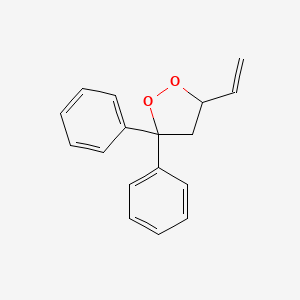
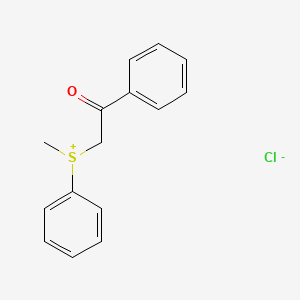
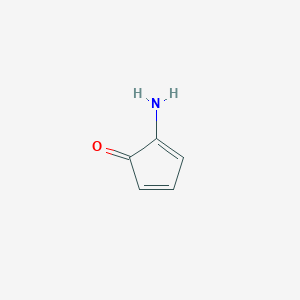
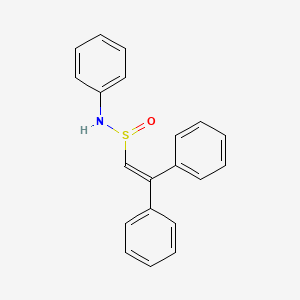

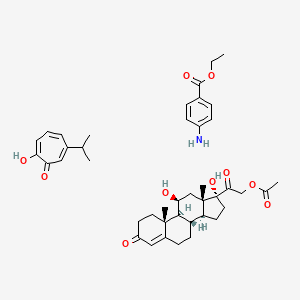
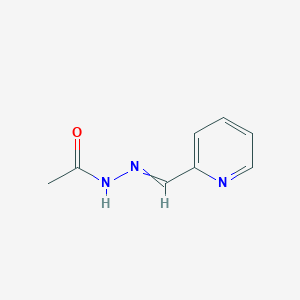
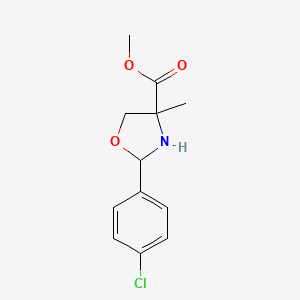
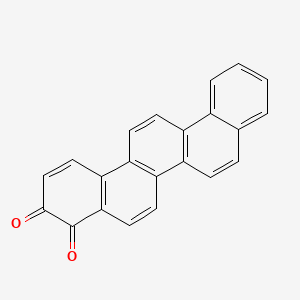
![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)
